molecular formula C9H12F2O2 B13496717 rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid

rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B13496717
M. Wt: 190.19 g/mol
InChI Key: AEEUBFLZOQDFEX-FSDSQADBSA-N
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Description

rac-(1R,2R,4R)-5,5-Difluorobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound characterized by a rigid bicyclo[2.2.2]octane scaffold with two fluorine atoms at position 5 and a carboxylic acid group at position 2. The "rac" designation indicates a racemic mixture of enantiomers. Its stereochemistry (1R,2R,4R) imparts distinct spatial arrangements that influence interactions with biological targets or synthetic pathways. This compound is of interest in medicinal chemistry and materials science due to its unique structural features.

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H12F2O2/c10-9(11)4-5-1-2-6(9)3-7(5)8(12)13/h5-7H,1-4H2,(H,12,13)/t5-,6-,7-/m1/s1

InChI Key

AEEUBFLZOQDFEX-FSDSQADBSA-N

Isomeric SMILES

C1C[C@@H]2CC([C@H]1C[C@H]2C(=O)O)(F)F

Canonical SMILES

C1CC2CC(C1CC2C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of bicyclo[2.2.2]octane derivatives, followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to the modulation of biological pathways, resulting in the observed bioactivity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs are compared below based on substituents, functional groups, and physicochemical properties (Table 1).

Table 1: Structural and Functional Comparison of Bicyclo[2.2.2]octane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups
rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid (Target) Not available C₉H₁₂F₂O₂ 190.19 5,5-difluoro, 2-carboxylic acid Carboxylic acid
(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid 1290626-50-4 C₁₅H₂₂F₂N₂O₄ 332.35 5,5-difluoro, Boc-amine, 3-carboxylic acid Carboxylic acid, Boc, Amine
(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid 61425-08-9 C₉H₁₅NO₂ 169.22 5-amino, 2-carboxylic acid Carboxylic acid, Amine
Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate 1392803-20-1 C₁₇H₂₆F₂N₂O₄ 360.40 5,5-difluoro, Boc-amine, ethyl ester Ester, Boc, Amine

Key Differences and Implications

Fluorine vs. Amino Substituents
  • Amino Analog (CAS 61425-08-9): The 5-amino group introduces basicity and hydrogen-bonding capacity, increasing aqueous solubility but reducing lipid membrane permeability .
Carboxylic Acid vs. Ester/Boc-Protected Amine
  • Target Compound : The carboxylic acid group is ionized at physiological pH, favoring solubility in aqueous environments and enabling ionic interactions in biological systems.
  • Boc-Protected Azabicyclo Analog (CAS 1290626-50-4) : The Boc group increases lipophilicity, making it suitable as a synthetic intermediate for controlled amine deprotection .
  • Ethyl Ester (CAS 1392803-20-1) : The ester group reduces polarity, enhancing cell membrane permeability but requiring hydrolysis for activation .
Bicyclo Scaffold Heteroatoms
  • Target Compound : The purely hydrocarbon bicyclo[2.2.2]octane core lacks heteroatoms, limiting hydrogen-bonding interactions but maximizing rigidity.

Pharmacological Considerations

  • Fluorine-Containing Analogs: The target compound’s difluoro substitution may enhance binding affinity to hydrophobic enzyme pockets, a strategy seen in FDA-approved drugs (e.g., fluoroquinolones) .
  • Racemic Nature : The racemic mixture of the target compound could necessitate enantiomeric resolution for applications requiring stereoselectivity.

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